methyl 4-(2-furoylamino)benzoate
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Overview
Description
Synthesis Analysis
Methyl 4-(2-furoylamino)benzoate and its derivatives serve as versatile synthons for the preparation of multifaceted heterocyclic systems. Studies have demonstrated its utility in synthesizing pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other heterocycles, showcasing its wide applicability in organic synthesis (Pizzioli, Ornik, Svete, & Stanovnik, 1998). This versatility underscores its importance in constructing complex molecular architectures.
Molecular Structure Analysis
The molecular structure of methyl 4-(2-furoylamino)benzoate derivatives has been elucidated through various analytical techniques, including X-ray diffraction, NMR, and IR spectroscopy. These studies provide insight into the compound's electronic structure, bond lengths, angles, and overall geometry, which are crucial for understanding its reactivity and properties. For instance, spectral analysis and structural elucidation using density functional theory (DFT) have been employed to characterize the compound's molecular features, offering a deeper understanding of its chemical behavior (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015).
Chemical Reactions and Properties
Methyl 4-(2-furoylamino)benzoate undergoes various chemical reactions, facilitating the synthesis of a wide range of heterocyclic compounds. It reacts with heterocyclic compounds containing active or potential methylene groups, leading to the formation of benzoylamino substituted derivatives. These reactions are essential for the generation of pyranopyrimidinones, pyranopyrazolones, and other condensed systems, demonstrating the compound's reactivity and utility in organic synthesis (Stanovnik, Svete, & Tislér, 1989).
properties
IUPAC Name |
methyl 4-(furan-2-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-17-13(16)9-4-6-10(7-5-9)14-12(15)11-3-2-8-18-11/h2-8H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTSYEXYLBWACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-furoylamino)benzoate |
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